4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde
Description
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
4-chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-11-8(10)7(4-14)9(12-5)13-2-6(15)3-13/h4,6,15H,2-3H2,1H3 |
InChI Key |
RKPQKQMQYCGJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)N2CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-6-Hydroxypyrimidine Derivatives
The preparation of the pyrimidine scaffold, particularly 4-chloro-6-hydroxypyrimidine derivatives, is a critical early step. According to patent US6562970B1, 4-chloro-6-hydroxypyrimidine can be synthesized efficiently from 4-chloro-6-methoxypyrimidine via hydrolysis using dry hydrogen halide gases such as hydrogen chloride under controlled temperature and solvent conditions. The reaction can be conducted batchwise or continuously, with solvents like xylene, dimethylformamide, or acetonitrile facilitating the reaction and product isolation.
-
- Temperature range: 80–150 °C (depending on solvent)
- Pressure: Atmospheric to 3 bar preferred
- Reaction time: 1.5 to 5.5 hours
- Solvents: Xylene, dimethylformamide, acetonitrile, or o-dichlorobenzene
- Hydrogen chloride gas is passed into the solution of 4-chloro-6-methoxypyrimidine
-
- Yields range from 87% to over 99% depending on solvent and conditions.
- The methyl group is eliminated as methyl chloride gas, simplifying purification.
- Product isolation via filtration or vacuum distillation is effective.
This step is foundational for introducing the chloro and hydroxy substituents on the pyrimidine ring, which are essential for further functionalization.
Summary of Preparation Steps and Reaction Conditions
Additional Considerations and Process Optimization
Reaction scalability and continuous processing : The hydrolysis and substitution steps can be adapted for batch, semicontinuous, or continuous flow processes, allowing for industrial-scale synthesis with improved yields and reduced waste.
Purification : The elimination of volatile by-products (e.g., methyl chloride) and precipitation of products facilitate purification without extensive chromatographic steps.
Environmental and safety aspects : Use of gaseous hydrogen chloride and phosphorus oxychloride requires appropriate handling and containment measures.
Alternative synthetic routes : While direct methods are preferred, some patents suggest multi-step syntheses involving intermediate pyrimidine derivatives and cyclization reactions to improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde, highlighting their substituents, similarity scores, and distinguishing features:
| CAS No. | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 770-31-0 | 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 0.67 | Amino group at position 4; methylthio at position 2; lacks hydroxyazetidine and methyl. |
| 1268522-00-4 | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde | 0.66 | Amino group at position 4; methylthio at position 2; methyl at position 6; no azetidine. |
| 57564-94-0 | 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | 0.69 | Pyrrolo-fused ring system; methylthio at position 2; lacks carbaldehyde and hydroxyazetidine. |
| 1013916-37-4 | 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 0.67 | Pyrido-fused ring; cyclopentyl substituent; ketone at position 7; no aldehyde or azetidine. |
Key Observations :
- Substituent Effects: The presence of a 3-hydroxyazetidine group in the target compound distinguishes it from analogs with simpler amino or methylthio substituents.
- Ring Systems : Fused-ring analogs (e.g., pyrrolo- or pyrido-pyrimidines) exhibit altered electronic properties and steric profiles, which may affect binding affinity in biological targets .
- Functional Groups : The carbaldehyde at position 5 in the target compound offers a reactive site for further derivatization (e.g., condensation reactions), unlike ketone or methylthio groups in analogs .
Biological Activity
4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde (CAS No. 1861114-67-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₉H₁₀ClN₃O₂
- Molecular Weight : 227.65 g/mol
- CAS Number : 1861114-67-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, influencing cellular processes such as proliferation, apoptosis, and metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical signaling pathways, leading to altered gene expression.
- Nucleic Acid Interaction : It can bind to DNA and RNA, potentially affecting transcription and replication processes.
- Cell Signaling Modulation : By modulating cell signaling pathways, it can influence cell growth and survival.
Biological Activity
Research indicates that this compound demonstrates significant biological activities:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of leukemia cells, suggesting potential applications in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary findings indicate that it may possess moderate antibacterial effects, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of leukemia cell proliferation with IC50 values in the low micromolar range. |
| Study 2 | Showed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3 | Investigated the compound's effect on apoptosis in cancer cells, revealing activation of caspase pathways indicative of programmed cell death. |
Safety and Toxicity
While initial studies highlight the promising biological activities of this compound, safety assessments are crucial. Toxicity studies indicate that at higher doses, the compound may exhibit hepatotoxicity and nephrotoxicity in animal models. Therefore, dose optimization is essential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
